5-(3-Methoxyphenyl)furan-2-carbaldehyde
Overview
Description
5-(3-Methoxyphenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-methoxyphenyl group and an aldehyde functional group at the 2-position
Mechanism of Action
Mode of Action
Furan derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, potentially altering its interaction with its targets.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
The action, efficacy, and stability of 5-(3-Methoxyphenyl)furan-2-carbaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .
Biochemical Analysis
Biochemical Properties
5-(3-Methoxyphenyl)furan-2-carbaldehyde interacts with various enzymes and proteins. It has been found to have a significant interaction with the CYS321 residue, along with an alkyl hydrophobic interaction with the ALA19 urease active site amino acid .
Cellular Effects
It is known to have pro-cognitive properties, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex. It is known to interact with 5-HT6/5-HT2A receptors, suggesting that it may exert its effects through binding interactions with these biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)furan-2-carbaldehyde typically involves the reaction of 5-bromo-2-furaldehyde with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Methoxyphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 5-(3-Methoxyphenyl)furan-2-carboxylic acid.
Reduction: 5-(3-Methoxyphenyl)furan-2-methanol.
Substitution: 5-(3-Methoxyphenyl)-3-bromofuran-2-carbaldehyde.
Scientific Research Applications
5-(3-Methoxyphenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and furans.
Industry: It can be used in the production of fine chemicals and as a building block for the synthesis of polymers and other materials.
Comparison with Similar Compounds
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde: Similar structure but with a trifluoromethyl group instead of a methoxy group.
5-(3-Hydroxyphenyl)furan-2-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
5-(3-Methylphenyl)furan-2-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 5-(3-Methoxyphenyl)furan-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can donate electron density through resonance, making the compound more reactive in certain types of chemical reactions compared to its analogs with different substituents.
Biological Activity
5-(3-Methoxyphenyl)furan-2-carbaldehyde (CAS No. 55377-84-9) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: C12H10O3
- Molecular Weight: 202.21 g/mol
- IUPAC Name: this compound
This compound belongs to the class of benzofuran derivatives, which are known for their significant biological activities, including anti-inflammatory, antibacterial, and anticancer properties .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans (yeast-like fungi)
The minimum inhibitory concentration (MIC) for these bacteria has been reported as low as 64 µg/mL, indicating strong antibacterial activity . The compound's structure allows it to interact with bacterial cell walls and membranes, disrupting their integrity and function.
Anticancer Potential
Studies have highlighted the anticancer effects of furan derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative activity. For instance, modifications in the benzofuran ring structure have been linked to enhanced cytotoxicity against cancer cells .
A comparative study found that compounds with methoxy substitutions at specific positions on the benzofuran ring exhibited increased activity against cancer cell lines compared to their unsubstituted counterparts .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines: The compound has been observed to reduce the production of pro-inflammatory cytokines, suggesting a potential role in anti-inflammatory therapies .
- Disruption of Bacterial Cell Function: Its action against bacteria likely involves disrupting cell wall synthesis and function, leading to cell death .
- Induction of Apoptosis in Cancer Cells: The compound may induce apoptosis in cancer cells through various signaling pathways, although further studies are required to elucidate these mechanisms fully .
Research Findings and Case Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activities. For instance:
- A study reported that introducing additional functional groups at specific positions on the furan ring significantly improved antimicrobial and anticancer efficacy .
- Another research highlighted the use of this compound in developing new therapeutic agents for treating infections caused by resistant bacterial strains .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Structure | Effective against E. coli and S. aureus | Significant antiproliferative effects |
6-methoxybenzofuran | - | Moderate | Low |
2,3-dihydrobenzofuran | - | Low | Moderate |
The table illustrates that this compound has superior biological activities compared to other related benzofuran derivatives.
Properties
IUPAC Name |
5-(3-methoxyphenyl)furan-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-10-4-2-3-9(7-10)12-6-5-11(8-13)15-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXZIJXDUVPRBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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